2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core with 1,3-dimethyl and 6-(2-methylpropyl) substituents. A sulfanyl group at position 5 connects to an acetamide moiety, which is further substituted with an N-(2-ethoxyphenyl) group.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-6-31-17-10-8-7-9-16(17)25-18(28)13-32-20-15(11-14(2)3)12-24-21-19(20)22(29)27(5)23(30)26(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDCDNLVKKYBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and Pyrido-Pyrimidine Derivatives
a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Structure : Simple pyrimidine ring vs. fused pyrido-pyrimidine in the target compound.
- Substituents : Dichlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating).
- Physicochemical Properties :
b. Equimolecular Combination Involving Pyrido[4,3-d]pyrimidine ()
- Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl, fluoro, and iodo substituents.
- Solubility : DMSO solvate enhances aqueous solubility vs. target compound’s ethoxy group.
- Molecular Weight : 693.53 g/mol (higher due to iodine and DMSO) .
Acetamide Derivatives with Aryl Substituents
a. N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Core Structure: Benzothieno-pyrimidine (saturated hexahydro ring) vs. pyrido-pyrimidine.
- Substituents : 4-Methoxyphenyl (smaller alkoxy group) vs. 2-ethoxyphenyl.
- Potential Bioactivity: Methoxy groups may reduce lipophilicity compared to ethoxy .
b. N-(4-Hydroxyphenethyl)acetamide ()
- Structure: Simple acetamide with phenolic hydroxyl group.
- Hydroxyl group improves solubility but may limit blood-brain barrier penetration vs. ethoxy .
Complex Acetamide Derivatives ()
- Examples :
- Compound f : Formamido and hydroxy substituents.
- Compound g : Acetamido and hydroxy groups.
- Stereochemistry : (2S,3S,5S) configurations emphasize the role of stereochemistry in target binding.
- Pharmacokinetics : Hydroxy groups may enhance metabolic clearance compared to the ethoxyphenyl group in the target compound .
Structural and Functional Analysis
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
